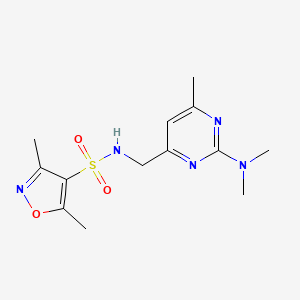

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group and a methyl group at positions 2 and 6, respectively. The pyrimidine ring is further functionalized via a methylene bridge to an isoxazole-sulfonamide moiety, where the isoxazole ring contains methyl groups at positions 3 and 3.

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O3S/c1-8-6-11(16-13(15-8)18(4)5)7-14-22(19,20)12-9(2)17-21-10(12)3/h6,14H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQPDUPBMZJIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves a multi-step process:

Formation of the Pyrimidine Ring: : Starting with a precursor such as 2-amino-6-methylpyrimidine, introducing the dimethylamino group through nucleophilic substitution.

Attachment of the Isoxazole Ring: : Using a suitable aldehyde or ketone, the isoxazole ring is constructed via a cyclization reaction.

Sulfonamide Formation: : Sulfonation of the isoxazole ring followed by amidation to introduce the sulfonamide functionality.

Industrial Production Methods

On an industrial scale, the production focuses on optimizing yields and purity. Automated processes with rigorous control of reaction conditions (temperature, pH, solvents) ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Primarily to modify or activate certain functional groups within the molecule.

Reduction: : Often employed to revert oxidized functional groups back to their original state.

Substitution Reactions: : Common in functionalizing the compound for specific applications or derivative synthesis.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Depending on the reaction, derivatives with altered functional groups that enhance or modify biological activity or chemical reactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 304.36 g/mol. Its structure includes a pyrimidine ring substituted with a dimethylamino group and an isoxazole moiety, which contributes to its biological activity.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamide compounds showed significant antibacterial activity against various strains of bacteria, including resistant strains .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism involves the disruption of metabolic pathways essential for cancer cell proliferation .

3. Enzyme Inhibition

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it was found to inhibit certain kinases that play a crucial role in tumor growth and survival .

Biochemical Applications

1. Molecular Targeting

This compound serves as a molecular probe in biochemical assays aimed at understanding cellular processes. Its ability to selectively bind to target proteins makes it useful for studying protein interactions and functions within cells .

2. Drug Development

The structural features of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide make it a candidate for drug development targeting specific diseases, particularly those involving dysregulated enzyme activity .

Case Studies

Mechanism of Action

This compound exerts its effects primarily through interaction with specific molecular targets:

Molecular Targets: : Enzymes or receptors that recognize the sulfonamide and pyrimidine moieties.

Pathways Involved: : Inhibition or activation of enzymatic pathways, modulation of receptor activity, or altering cellular signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

While direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural comparisons with analogs from diverse sources highlight key differences and implications:

Heterocyclic Core and Substituent Effects

- Pyrimidine vs. Triazine Derivatives: The target compound’s pyrimidine core (a six-membered ring with two nitrogen atoms) contrasts with the triazine-based compound in (a six-membered ring with three nitrogen atoms).

- Dimethylamino Substituents: The dimethylamino group at position 2 of the pyrimidine in the target compound may enhance solubility via protonation under acidic conditions, similar to dimethylamino-functionalized furans in (e.g., compounds 6–8) .

Functional Group Comparisons

Sulfonamide vs. Thiourea :

The sulfonamide group in the target compound differs from thiourea derivatives in (e.g., C37H49N3S). Sulfonamides are stronger hydrogen-bond acceptors due to the sulfonyl group’s electronegativity, which could influence target binding affinity compared to the thiourea’s sulfur-mediated interactions .- Isoxazole vs. Furan Rings: The 3,5-dimethylisoxazole in the target compound is more sterically hindered and less aromatic than the dimethylamino-methylfuran in (compound 7). This may reduce metabolic oxidation of the isoxazole compared to furan derivatives .

Amide Linkage vs. Complex Peptide-like Structures

The sulfonamide’s amide-like linkage in the target compound contrasts with the peptide-like amides in (compounds m–o), which feature phenoxyacetamido and tetrahydropyrimidinone groups. The simpler amide in the target compound likely offers greater synthetic accessibility but less conformational flexibility .

Structural and Functional Comparison Table

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the isoxazole ring and the introduction of the sulfonamide group. The synthetic pathway is crucial for optimizing yield and purity, which directly impact biological activity.

Antimicrobial Properties

Recent studies have indicated that N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve inhibition of folate synthesis, which is critical for bacterial growth.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may serve as a candidate for developing new antibiotics, especially against resistant strains.

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. It has been evaluated against various cancer cell lines, including L1210 (leukemia) and A549 (lung cancer).

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| L1210 | 5 |

| A549 | 10 |

The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide can be linked to its structural components:

- Sulfonamide Group: This moiety is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Isoxazole Ring: This structure contributes to the compound's ability to interact with biological targets, enhancing its potency against both microbial and tumor cells.

- Pyrimidine Derivative: The dimethylamino substitution enhances lipophilicity, facilitating cellular uptake.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy: A research team evaluated the compound against a panel of resistant bacterial strains. Results indicated that it outperformed several existing antibiotics in terms of efficacy and safety profile .

- Antitumor Evaluation: Another study focused on the compound's effects on human cancer cell lines. It demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

- Pharmacokinetics: Research on pharmacokinetic properties suggests favorable absorption and distribution characteristics, with oral bioavailability exceeding 60% in animal models .

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide to improve yield and purity? A: A stepwise condensation approach is recommended. First, synthesize the pyrimidine core via nucleophilic substitution of 2-chloro-6-methylpyrimidin-4-amine with dimethylamine under reflux in ethanol (70–80°C, 12–24 hrs). Next, introduce the isoxazole-sulfonamide moiety through a coupling reaction using 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts. Final purity (>95%) can be confirmed by HPLC with a C18 column and acetonitrile/water mobile phase .

Structural Characterization Q: What advanced spectroscopic techniques are recommended for confirming the structure of this compound? A: Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to assign proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm, isoxazole methyl groups at δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode can validate the molecular ion ([M+H]+ expected ~380.18 m/z). For crystallographic confirmation, grow single crystals via slow evaporation in a methanol/water mixture and perform X-ray diffraction to resolve bond angles and stereochemistry .

Purification Challenges Q: How can residual solvents or unreacted intermediates be efficiently removed during purification? A: Employ a two-step process: (1) Liquid-liquid extraction (water/ethyl acetate) to remove polar impurities, followed by (2) preparative HPLC using a gradient of 0.1% formic acid in water/acetonitrile. Monitor for residual dimethylamine via GC-MS headspace analysis, and use activated charcoal treatment if necessary .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can researchers design SAR studies to evaluate the biological relevance of the pyrimidine and isoxazole substituents? A: Systematically modify substituents:

- Pyrimidine ring : Replace dimethylamino with morpholino or piperidino groups to assess steric/electronic effects.

- Isoxazole : Substitute 3,5-dimethyl groups with trifluoromethyl or nitro moieties to modulate electron density.

Evaluate changes in bioactivity (e.g., enzyme inhibition IC50) using kinase assays (e.g., JAK2 or CDK2) and correlate with computational docking scores (AutoDock Vina, PDB: 6Q0) .

Mechanistic Studies Q: What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition? A: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with recombinant kinases. Pair with phosphorylation assays (Western blot) in cell lysates to confirm target engagement. For allosteric modulation analysis, perform hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in the kinase domain .

Data Contradiction Resolution Q: How to resolve discrepancies in reported biological activity across studies? A: Cross-validate using:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cellular proliferation (MTT assay).

- Purity checks : Re-analyze compound batches via LC-MS to rule out degradation products.

- Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-sensitive variables .

Metabolic Stability Assessment Q: What methodologies are suitable for evaluating metabolic stability in preclinical models? A: Conduct microsomal stability assays (human/rat liver microsomes, NADPH cofactor) with LC-MS quantification of parent compound depletion. For in vivo analysis, administer the compound to rodents (IV/PO) and measure plasma half-life via pharmacokinetic (PK) profiling . Identify metabolites using UPLC-QTOF-MS/MS with MSE data-independent acquisition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.